molecular formula C12H14FNOS B14016807 (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone

(5-Fluoro-2-methylphenyl)(thiomorpholino)methanone

Cat. No.: B14016807
M. Wt: 239.31 g/mol
InChI Key: CLNPZNBDHUFJME-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methylphenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H14FNOS It is characterized by the presence of a fluorine atom, a methyl group, and a thiomorpholine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone typically involves the reaction of 5-fluoro-2-methylbenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methylphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

(5-Fluoro-2-methylphenyl)(thiomorpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-2-methylphenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H14FNOS

Molecular Weight

239.31 g/mol

IUPAC Name

(5-fluoro-2-methylphenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C12H14FNOS/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

CLNPZNBDHUFJME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)N2CCSCC2

Origin of Product

United States

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